molecular formula C16H20N4O2 B6170041 N-{[4-(1-aminoethyl)phenyl]methyl}-2-methoxy-4-methylpyrimidine-5-carboxamide CAS No. 2639413-72-0

N-{[4-(1-aminoethyl)phenyl]methyl}-2-methoxy-4-methylpyrimidine-5-carboxamide

Cat. No.: B6170041
CAS No.: 2639413-72-0
M. Wt: 300.4
InChI Key:
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Description

N-{[4-(1-aminoethyl)phenyl]methyl}-2-methoxy-4-methylpyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with methoxy and methyl groups, along with a phenylmethyl group attached to an aminoethyl side chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1-aminoethyl)phenyl]methyl}-2-methoxy-4-methylpyrimidine-5-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as methoxyacetaldehyde and methylamine.

    Substitution Reactions: The methoxy and methyl groups are introduced via substitution reactions using suitable reagents.

    Attachment of the Phenylmethyl Group: The phenylmethyl group is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Aminoethyl Side Chain: The aminoethyl side chain is introduced through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1-aminoethyl)phenyl]methyl}-2-methoxy-4-methylpyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-{[4-(1-aminoethyl)phenyl]methyl}-2-methoxy-4-methylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(1-aminoethyl)phenyl]methyl}-2-methoxy-4-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(1-aminoethyl)phenyl]methyl}-2-methoxy-4-methylpyrimidine-5-carboxamide: shares similarities with other pyrimidine derivatives such as:

Uniqueness

  • Structural Uniqueness : The combination of methoxy, methyl, and phenylmethyl groups attached to the pyrimidine ring makes it unique.
  • Functional Properties : Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its uniqueness compared to similar compounds.

Properties

CAS No.

2639413-72-0

Molecular Formula

C16H20N4O2

Molecular Weight

300.4

Purity

95

Origin of Product

United States

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